7-(2-Carboxyethyl)guanine

Vue d'ensemble

Description

7-(2-Carboxyethyl)guanine is a derivative of guanine, a nucleobase found in DNA and RNA. This compound is characterized by the addition of a carboxyethyl group at the seventh position of the guanine molecule. It has the molecular formula C8H9N5O3 and a molecular weight of 223.19 g/mol . This compound is of significant interest due to its potential role in various biochemical processes and its presence as a DNA adduct formed through exposure to certain carcinogens .

Méthodes De Préparation

The synthesis of 7-(2-Carboxyethyl)guanine can be achieved through several routes. One common method involves the reaction of guanine with acrylic acid under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the addition of the carboxyethyl group to the guanine molecule . Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

7-(2-Carboxyethyl)guanine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biochemical properties.

Substitution: The carboxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

7-(2-Carboxyethyl)guanine has several scientific research applications:

Chemistry: It is used as a model compound to study the chemical behavior of DNA adducts and their formation mechanisms.

Biology: This compound is studied for its role in DNA damage and repair processes. It serves as a biomarker for exposure to certain carcinogens.

Medicine: Research is ongoing to understand its potential implications in cancer development and its use in diagnostic assays.

Mécanisme D'action

The mechanism of action of 7-(2-Carboxyethyl)guanine involves its incorporation into DNA, where it can form adducts that interfere with normal DNA replication and repair processes. This can lead to mutations and potentially contribute to carcinogenesis. The molecular targets include DNA polymerases and repair enzymes that recognize and process these adducts .

Comparaison Avec Des Composés Similaires

Similar compounds to 7-(2-Carboxyethyl)guanine include:

7-Carboxymethylguanine: Another DNA adduct formed through exposure to different carcinogens. It differs by having a carboxymethyl group instead of a carboxyethyl group.

N2-Carboxyethylguanine: This compound has the carboxyethyl group attached to the second nitrogen position of guanine. The uniqueness of this compound lies in its specific formation pathways and its distinct biochemical properties compared to other similar DNA adducts.

Activité Biologique

7-(2-Carboxyethyl)guanine (7-CEG) is a DNA adduct formed through the reaction of guanine with alkylating agents, particularly those resulting from nitrosation processes. This compound has garnered attention due to its potential role in mutagenesis and carcinogenesis. Understanding its biological activity is crucial for evaluating its implications in human health, particularly concerning cancer risk associated with exposure to certain environmental and dietary factors.

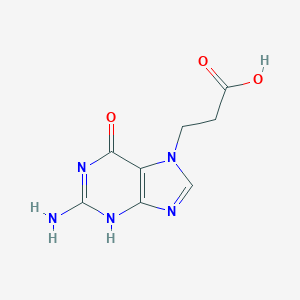

7-CEG is characterized by the addition of a carboxyethyl group at the 7-position of guanine. Its structure can be represented as follows:

This modification alters the base pairing properties of guanine, potentially leading to mispairing during DNA replication.

Mechanism of Formation

7-CEG is primarily formed through the endogenous nitrosation of dietary components or environmental exposures. It has been detected in human liver DNA, indicating its relevance in human metabolism and potential carcinogenic pathways. Studies have shown that 7-CEG can arise from the metabolism of compounds such as nitrosamines, which are prevalent in processed meats and tobacco products .

Mutagenicity and Carcinogenicity

Research indicates that 7-CEG can lead to mutations in DNA, which may contribute to cancer development. For instance, studies have demonstrated that this adduct can induce apurinic sites through spontaneous depurination, resulting in replication errors during cell division . The mutagenic potential of 7-CEG has been assessed using various models:

- In vitro studies : These have shown that cells exposed to 7-CEG exhibit increased mutation rates compared to controls.

- In vivo studies : Animal models have indicated that exposure to nitrosamines leads to elevated levels of 7-CEG in tissues, correlating with increased tumor incidences .

Detection and Quantification

The quantification of 7-CEG in biological samples is critical for assessing exposure levels and understanding its biological effects. Techniques such as liquid chromatography-mass spectrometry (LC-MS) have been employed to measure 7-CEG concentrations in human tissues:

| Sample Type | Mean Concentration (fmol/µmol G) |

|---|---|

| Human Liver Samples | 373 |

| Isolated Lymphocytes | 1.1 - 12 |

These findings indicate that levels of 7-CEG vary significantly between individuals, influenced by dietary habits and environmental exposures .

Case Study 1: Tobacco Exposure

A study involving smokers revealed that the levels of 7-CEG in lymphocytes were significantly higher than those found in non-smokers. Specifically, smokers exhibited a range of 5.6 to 12 adducts per normal nucleotides compared to non-smokers' range of 1.1 to 8.4 adducts per normal nucleotides . This correlation suggests a direct link between tobacco use and increased formation of DNA adducts.

Case Study 2: Dietary Influences

Another investigation analyzed individuals consuming high levels of processed meats, which are known sources of nitrosamines. The results indicated elevated levels of 7-CEG in participants' liver samples, reinforcing the hypothesis that dietary nitrosamine exposure contributes to the formation of this potentially harmful DNA adduct .

Propriétés

IUPAC Name |

3-(2-amino-6-oxo-1H-purin-7-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O3/c9-8-11-6-5(7(16)12-8)13(3-10-6)2-1-4(14)15/h3H,1-2H2,(H,14,15)(H3,9,11,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZWMFXNXFNBOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCC(=O)O)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90148460 | |

| Record name | 7-(2-Carboxyethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082-07-1 | |

| Record name | 7-(2-Carboxyethyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001082071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(2-Carboxyethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.